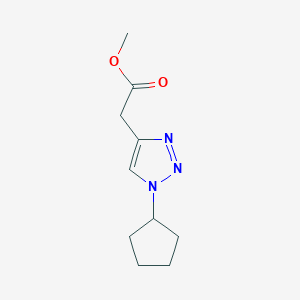
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and biochemistry. The unique structure of this compound, featuring a cyclopentyl group attached to the triazole ring, imparts specific chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” This method is favored for its efficiency and high yield. The general procedure involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and the addition of a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
For large-scale production, the process can be optimized by using inexpensive catalysts such as copper(I) oxide (Cu2O) without the need for additional ligands. The reaction mixture is typically stirred at room temperature, and the product is isolated by crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Scientific Research Applications
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole core but differ in their substituents, leading to different chemical and biological properties.
1,2,4-Triazoles: Another class of triazoles with distinct structural and functional characteristics.
Uniqueness
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-(1-cyclopentyltriazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)6-8-7-13(12-11-8)9-4-2-3-5-9/h7,9H,2-6H2,1H3 |
InChI Key |
BPHATOSUDIDCIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN(N=N1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















